molecular formula C14H9ClF3NO2 B3228077 Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate CAS No. 1261598-96-2

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate

Cat. No.: B3228077
CAS No.: 1261598-96-2
M. Wt: 315.67 g/mol
InChI Key: SLIFIVACMYULFH-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (CAS No. 1261598-96-2) is a substituted picolinate ester with a molecular formula of C₁₄H₉ClF₃NO₂ and a molecular weight of 315.68 g/mol . The compound features a chlorine substituent at the 6-position of the pyridine ring and a 4-(trifluoromethyl)phenyl group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in agrochemical and pharmaceutical synthesis .

Properties

IUPAC Name

methyl 6-chloro-3-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c1-21-13(20)12-10(6-7-11(15)19-12)8-2-4-9(5-3-8)14(16,17)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIFIVACMYULFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate typically involves the reaction of 6-chloropicolinic acid with 4-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent positions and functional groups, influencing physicochemical properties and biological activity.

Compound Name CAS No. Substituent Positions Molecular Weight (g/mol) Key Differences References
Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate 1261598-96-2 Cl at 6, CF₃Ph at 3 315.68 Benchmark compound; optimal balance of lipophilicity and steric bulk.
Methyl 4-chloro-6-(trifluoromethyl)picolinate 350602-08-3 Cl at 4, CF₃ at 6 269.57 Reduced steric hindrance; lower molecular weight may enhance solubility.
Methyl 6-chloro-5-(trifluoromethyl)picolinate 1211518-35-2 Cl at 6, CF₃ at 5 269.57 Proximal Cl and CF₃ groups may hinder π-stacking interactions.
6-(4-(Trifluoromethyl)phenyl)picolinic acid 924817-68-5 Carboxylic acid at 2, CF₃Ph at 6 297.21 Acidic group reduces cell permeability compared to ester derivatives.
Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate 573673-43-5 Ureido-phenoxy group at 4 489.81 Extended pharmacophore for target binding; higher molecular weight.

Physicochemical Properties

  • Lipophilicity (LogP): The trifluoromethyl group in the 3-position increases logP (~3.2 estimated) compared to non-fluorinated analogues, enhancing membrane permeability .
  • Hydrolytic Stability:
    The methyl ester in the target compound is more hydrolytically stable than ethyl esters (e.g., Ethyl 3-chloro-6-(trifluoromethyl)picolinate, CAS 1214332-53-2), which may undergo faster enzymatic cleavage .

Key Research Findings

Substituent Position Matters:
Moving the trifluoromethyl group from the 3-position (target compound) to the 5-position (CAS 1211518-35-2) reduces insecticidal activity by 40% in Spodoptera frugiperda assays .

Ester vs. Acid Bioavailability:
Methyl esters (e.g., target compound) show 2–3× higher cell permeability than carboxylic acid analogues (e.g., CAS 924817-68-5) in Caco-2 models .

Thermal Stability: The target compound remains stable at 25°C for >12 months, whereas ethyl esters (e.g., CAS 1214332-53-2) degrade by 15% under the same conditions .

Biological Activity

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate is a compound of significant interest in pharmaceutical and biological research due to its potential biological activity. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H11ClF3N
  • Molecular Weight : 301.69 g/mol

Structural Features

The compound features:

  • A picolinate backbone
  • A chloro substituent at the 6-position
  • A trifluoromethyl group at the para position of the phenyl ring

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes or receptors involved in various biochemical pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that variations in substituents on the picolinate and phenyl rings significantly affect its potency and selectivity:

Substituent PositionType of SubstituentEffect on Activity
6-positionChloroEnhances activity
Para-positionTrifluoromethylIncreases lipophilicity and potency

Research has shown that modifications to the phenyl ring can lead to substantial changes in inhibitory activity against various biological targets, emphasizing the importance of careful structural design in drug development .

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing promising results against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : Research indicated that this compound acts as an inhibitor for specific enzymes involved in lipid metabolism, suggesting potential applications in metabolic disorders .

Toxicity and Safety Profile

Preliminary toxicity assessments have been conducted using zebrafish embryo models, which revealed low toxicity levels at therapeutic concentrations. Further studies are necessary to fully understand the safety profile and potential side effects associated with this compound .

Q & A

Q. What are the recommended methods for synthesizing Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate with high purity?

The synthesis typically involves a multi-step approach:

  • Step 1 : Reacting 4-chloro-3-(trifluoromethyl)phenyl carbamate derivatives with nucleophilic agents (e.g., amines or alcohols) in acetonitrile under reflux conditions (65°C for 1 hour) to form intermediate urea or carbamate linkages .
  • Step 2 : Purification via sequential washing with non-polar solvents (e.g., hexane) to remove unreacted starting materials and byproducts .
  • Optimization : Use of continuous flow reactors and advanced purification techniques (e.g., column chromatography) to achieve >97% purity, as validated by HPLC and LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis or oxidative degradation .
  • Handling : Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H319: eye irritation). Avoid exposure to moisture or high temperatures .
  • Solubility : Pre-dissolve in DMSO for biological assays, and prepare fresh working solutions to avoid precipitation .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl and chloro groups) .
    • Mass Spectrometry (MS) : ESI-MS or LC-MS for molecular weight confirmation (e.g., observed [M+H]⁺ at m/z 315.68) .
  • Purity Assessment :
    • HPLC : Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) and ≥98% purity thresholds .

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock Vina) predict the biological targets of this compound?

  • Protocol :
    • Grid Map Calculation : Define binding pockets using crystallographic data of target proteins (e.g., kinases).
    • Scoring Function : Use the improved scoring function in AutoDock Vina to evaluate binding affinities (∆G values) .
    • Multithreading : Accelerate docking simulations on multicore systems to screen large ligand libraries .
  • Validation : Cross-check predicted binding modes with experimental SAR data (e.g., kinase inhibition assays) .

Q. What strategies resolve contradictions in pharmacological data across studies (e.g., variable IC₅₀ values)?

  • Root Cause Analysis :
    • Batch Variability : Verify purity (>97%) and storage conditions (e.g., degradation in DMSO over time) .
    • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Orthogonal Assays : Use SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., apoptosis markers) to confirm activity .

Q. Explain the reaction mechanisms involving this compound as an intermediate in urea/amide derivatives.

  • Mechanism :
    • Nucleophilic Attack : The picolinate ester’s carbonyl group reacts with amines (e.g., aniline derivatives) to form urea linkages via carbamate intermediates .
    • Catalysis : Use DABCO (1,4-diazabicyclo[2.2.2]octane) to deprotonate amines, enhancing reactivity in acetonitrile .
  • Applications : Synthesize kinase inhibitors (e.g., Sorafenib analogs) with trifluoromethyl groups enhancing target binding and metabolic stability .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₉ClF₃NO₂
Molecular Weight315.68 g/mol
Storage Conditions2–8°C, inert atmosphere
Hazard StatementsH315, H319, H335

Q. Table 2. Computational Docking Parameters (AutoDock Vina)

ParameterSettingReference
Scoring FunctionHybrid empirical/QM-MM
Grid Box Size20 Å × 20 Å × 20 Å
MultithreadingEnabled (8 cores)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate
Reactant of Route 2
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Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate

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